Proline-rich antimicrobial peptide 1

Antibacterial activity Proline-rich antimicrobial peptide Micrococcus luteus

Proline-rich antimicrobial peptide 1 (PR-AMP1, also designated Gm proline-rich peptide 1 or P1) is a 37-residue cationic host-defense peptide (sequence: DIQIPGIKKPTHRDIIIPNWNPNVRTQPWQRFGGNKS; molecular mass 4322.95 Da) originally isolated from the hemolymph of the greater wax moth Galleria mellonella. It belongs to the proline-rich antimicrobial peptide (PrAMP) family, with a proline content of 13.5%, and exhibits antibacterial activity against the Gram-positive bacterium Micrococcus luteus (MIC = 31.4–55.0 µM) as well as antifungal activity against several yeast species including Pichia pastoris (MIC = 8.3–16.5 µM), Zygosaccharomyces marxianus (MIC = 8.3–16.5 µM), Schizosaccharomyces pombe (MIC = 5.5–11 µM), and Candida wickerhamii (MIC = 8.3–16.5 µM), while being inactive against Bacillus circulans, Listeria monocytogenes, Escherichia coli D31, and E.

Molecular Formula
Molecular Weight
Cat. No. B1576755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline-rich antimicrobial peptide 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proline-Rich Antimicrobial Peptide 1 (Gm PR-AMP1): Sequence, Origin, and Baseline Antimicrobial Profile for Informed Procurement


Proline-rich antimicrobial peptide 1 (PR-AMP1, also designated Gm proline-rich peptide 1 or P1) is a 37-residue cationic host-defense peptide (sequence: DIQIPGIKKPTHRDIIIPNWNPNVRTQPWQRFGGNKS; molecular mass 4322.95 Da) originally isolated from the hemolymph of the greater wax moth Galleria mellonella [1]. It belongs to the proline-rich antimicrobial peptide (PrAMP) family, with a proline content of 13.5%, and exhibits antibacterial activity against the Gram-positive bacterium Micrococcus luteus (MIC = 31.4–55.0 µM) as well as antifungal activity against several yeast species including Pichia pastoris (MIC = 8.3–16.5 µM), Zygosaccharomyces marxianus (MIC = 8.3–16.5 µM), Schizosaccharomyces pombe (MIC = 5.5–11 µM), and Candida wickerhamii (MIC = 8.3–16.5 µM), while being inactive against Bacillus circulans, Listeria monocytogenes, Escherichia coli D31, and E. coli ATCC 25922 [1][2]. The peptide is expressed as a precursor with an unusually long 495 bp preproregion unique to lepidopteran species [3].

Why Proline-Rich Antimicrobial Peptide 1 Cannot Be Replaced by Generic PrAMP Analogs: Key Differentiation Drivers


Proline-rich antimicrobial peptide 1 occupies a distinct functional niche that precludes simple substitution by other PrAMPs, even those co-expressed in the same organism. In a direct head-to-head comparison with Galleria mellonella proline-rich peptide 2 (P2), P1 exhibited quantitatively distinct antibacterial potency, membrane permeabilization capacity, and nanomechanical effects on bacterial surfaces [1]. Furthermore, P1 possesses a unique amino acid sequence with no known homologs across any species, and its gene features a 495 bp precursor region found exclusively in moths, ruling out replacement by peptides from other insect orders or mammals [2][3]. Critically, P1 employs a membrane-permeabilizing mode of action—in contrast to the non-lytic, ribosomal-targeting mechanism utilized by therapeutically investigated PrAMPs such as apidaecin 1b, Bac7(1-35), and oncocin—meaning that functional substitution with these better-characterized PrAMPs would fundamentally alter the experimental system [1][4].

Quantitative Evidence Guide: Proline-Rich Antimicrobial Peptide 1 vs. Closest Comparators


Head-to-Head Antibacterial Potency: PR-AMP1 (P1) vs. PR-AMP2 (P2) Against Micrococcus luteus

In a direct head-to-head comparison, P1 was significantly less potent than P2 against Gram-positive M. luteus. At 20 µM, the bacterial survival rate after P1 treatment was approximately 37%, compared to approximately 10% for P2—meaning P2 achieved roughly 3.7-fold greater killing at the same concentration [1]. At the lower 10 µM concentration, P1 and P2 yielded survival rates of approximately 50% and 60%, respectively, indicating a concentration-dependent potency divergence [1].

Antibacterial activity Proline-rich antimicrobial peptide Micrococcus luteus

Head-to-Head Membrane Permeabilization: PR-AMP1 (P1) vs. PR-AMP2 (P2) Against Escherichia coli

The P1 peptide weakly permeabilized E. coli membranes, achieving approximately 15% and 25% permeabilization at 10 µM and 20 µM, respectively, during 60-min incubation. In stark contrast, P2 showed robust membrane activity with approximately 50% and 70% permeabilization at the same concentrations—a 3.3-fold and 2.8-fold difference, respectively [1]. This demonstrates that P1 is a relatively weak membrane permeabilizer, whereas P2 is a strong membrane-active peptide.

Membrane permeabilization Proline-rich antimicrobial peptide Escherichia coli

Unique Sequence Identity and Gene Architecture: PR-AMP1 vs. All Known PrAMPs Across Species

Gm proline-rich peptide 1 (P1) has an amino acid sequence with no known homologs in any other species, as confirmed by BLAST searches against all available databases [1]. Its gene contains an unusually long 495 bp precursor region that is unique to moths (Lepidoptera) and encodes additional proline-rich peptides that are specifically processed and present in hemolymph at high levels [2]. This contrasts with well-characterized PrAMPs such as apidaecin 1b (honeybee), Bac7 (bovine), and oncocin (milkweed bug), each of which has identifiable homologs or conserved motifs across species.

Unique peptide sequence Gene architecture No homologs

Antifungal Activity Spectrum: PR-AMP1 vs. Ribosomal-Targeting PrAMPs (Apidaecin, Bac7, Oncocin)

PR-AMP1 demonstrates measurable antifungal activity against multiple yeast species, with MIC values of 8.3–16.5 µM against Pichia pastoris, Zygosaccharomyces marxianus, and Candida wickerhamii, and 5.5–11 µM against Schizosaccharomyces pombe [1][2]. This contrasts with the well-studied ribosomal-targeting PrAMPs (apidaecin 1b, Bac7, oncocin), which are predominantly active against Gram-negative bacteria and lack meaningful antifungal activity [3]. P1 also differs from its co-expressed paralog P2, which lacks reported antifungal activity [4].

Antifungal activity Yeast Proline-rich antimicrobial peptide

Mechanism of Action Divergence: Membrane-Permeabilizing PR-AMP1 vs. Ribosomal-Targeting PrAMPs (Apidaecin, Bac7, Oncocin)

PR-AMP1 (P1) functions primarily via membrane permeabilization, as evidenced by direct β-galactosidase leakage assays showing 15–25% permeabilization of E. coli membranes at 10–20 µM [1], accompanied by pronounced changes in cell surface topography and nanomechanical properties observed by AFM and SEM [1]. This lytic/membrane-active mechanism stands in fundamental contrast to the non-lytic, intracellular mode of action employed by therapeutically developed PrAMPs such as apidaecin 1b (which traps release factors on the 70S ribosome), Bac7(1-35) and oncocin (which block aa-tRNA accommodation at the ribosomal A-site) [2]. These ribosomal-targeting PrAMPs require active transport via the SbmA transporter and inhibit protein synthesis without substantial membrane damage [2].

Mode of action Membrane permeabilization Ribosomal inhibition

Immunomodulatory Activity: PR-AMP1 Suppresses Phenoloxidase Activity Whereas PR-AMP2 Does Not

PR-AMP1 was shown to considerably decrease hemolymph phenoloxidase (PO) activity in G. mellonella, an important immunomodulatory function that regulates the prophenoloxidase cascade and prevents excessive melanization. Among the eight defense peptides tested, only four—lysozyme, Galleria defensin, proline-rich peptide 1, and anionic peptide 2—significantly suppressed PO activity, whereas proline-rich peptide 2 (P2), cecropin D-like peptide, anionic peptide 1, and apolipophoricin did not [1]. This differential immunomodulatory capacity constitutes a functional distinction between the two co-expressed proline-rich peptides P1 and P2.

Phenoloxidase suppression Insect immunity Immunomodulation

High-Impact Application Scenarios for Proline-Rich Antimicrobial Peptide 1 Based on Verified Differentiation Evidence


Mechanistic Studies of Membrane-Active PrAMPs: Using P1 as a Moderate-Permeabilization Reference

P1 is ideally suited as a reference compound for studying the structure–activity relationship between proline content and membrane permeabilization potency within the PrAMP family. Its 13.5% proline content and moderate membrane activity (~15–25% E. coli permeabilization at 10–20 µM) position it between non-permeabilizing ribosomal PrAMPs and the strongly membrane-active P2 (50–70% permeabilization at equivalent concentrations) [1]. Researchers can use P1 to titrate membrane effects in liposome leakage assays, AFM-based nanomechanical mapping, and FTIR spectroscopic studies of peptide–lipid interactions, with P2 as a high-activity comparator [1].

Antifungal Drug Discovery: Exploiting P1's Unique Anti-Yeast Spectrum Among PrAMPs

P1 is one of the few validated proline-rich antimicrobial peptides with measurable antifungal activity against multiple yeast species (MIC 5.5–16.5 µM against S. pombe, P. pastoris, Z. marxianus, and C. wickerhamii) [2][3]. Since leading therapeutic PrAMP candidates (apidaecin analogs, Bac7 fragments, oncocin derivatives) lack meaningful antifungal activity, P1 provides a distinct chemical scaffold for antifungal lead optimization. Structure–activity relationship campaigns can use P1 as a starting template to enhance antifungal potency while retaining the favorable selectivity profile observed in insect-derived PrAMPs [4].

Insect Innate Immunity Research: Phenoloxidase Cascade Modulation and Host–Pathogen Interaction Studies

P1 is one of only four G. mellonella defense peptides that significantly suppress hemolymph phenoloxidase activity, a key regulatory node in arthropod innate immunity [5]. This makes P1 a critical reagent for ex vivo reconstitution assays of the prophenoloxidase cascade, for comparative immunology studies across lepidopteran species, and for investigating how pathogens evade melanization-based host defenses. P2, despite being co-expressed, does not modulate PO activity and cannot substitute for P1 in these assays [5].

Lepidopteran-Specific Gene Expression and Proteolytic Processing Studies

The unique 495 bp precursor region of P1, which is specific to moths and contains additional proline-rich peptide sequences that are proteolytically processed in vivo, makes P1 a valuable model for studying precursor processing, regulated secretion, and peptide maturation in lepidopteran immunity [6]. The absence of P1 homologs in Diptera, Hymenoptera, or mammals means that studies of its biosynthesis and regulation cannot be conducted using surrogate PrAMPs from other insect orders. Synthetic P1, expressed recombinantly in yeast or E. coli, provides a defined reagent for pulse-chase processing experiments and LC/MS-based peptidomics workflows [6].

Quote Request

Request a Quote for Proline-rich antimicrobial peptide 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.